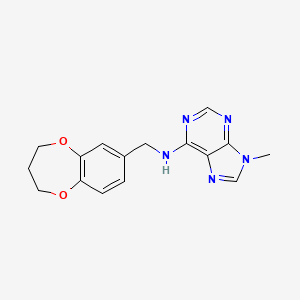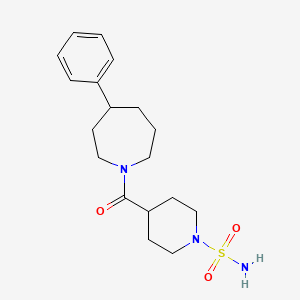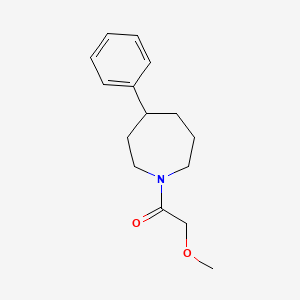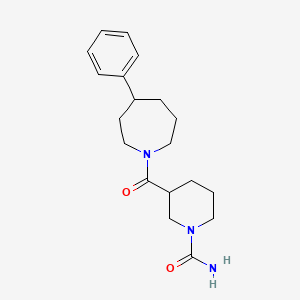
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-9-methylpurin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-9-methylpurin-6-amine is a complex organic compound that features a benzodioxepin ring fused to a purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-9-methylpurin-6-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxepin ring, followed by the introduction of the purine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-9-methylpurin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-9-methylpurin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-9-methylpurin-6-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways can vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N2-methyl-N2-(4-methylbenzyl)glycinamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-9-methylpurin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with a purine moiety makes it particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-21-10-20-14-15(18-9-19-16(14)21)17-8-11-3-4-12-13(7-11)23-6-2-5-22-12/h3-4,7,9-10H,2,5-6,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGLYBAPKHYTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CC4=C(C=C3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7168211.png)
![[1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea](/img/structure/B7168224.png)
![N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7168231.png)

![N-[2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B7168252.png)
![1-[2-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7168260.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B7168264.png)


![5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7168295.png)
![2-[2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7168297.png)
![1-[2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7168307.png)
![2-methyl-5-[1-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B7168311.png)
![N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7168324.png)
